molecular formula C21H33BN2O4 B153312 Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate CAS No. 470478-90-1

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B153312
CAS No.: 470478-90-1
M. Wt: 388.3 g/mol
InChI Key: ZMAVVXGWEHZLDW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available piperazine derivatives. The key steps involve:

  • Coupling Reaction: The boronic acid derivative is then coupled with an appropriate halide or triflate under palladium-catalyzed conditions.

  • Protection and Deprotection: The piperazine nitrogen is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is the most common application, where the boronic acid derivative is coupled with aryl or vinyl halides to form biaryl compounds.

  • Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding amine.

  • Substitution Reactions: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Bases: Strong bases such as potassium carbonate or sodium carbonate are often used to facilitate the cross-coupling reactions.

  • Solvents: Organic solvents like toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Biaryl Compounds: These are formed through Suzuki-Miyaura cross-coupling and are valuable intermediates in pharmaceuticals and materials science.

  • Phenols and Amines: These are formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, particularly in pharmaceutical research. Biology: It serves as a tool in biological studies to probe enzyme mechanisms and interactions. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with halides or triflates. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids like phenylboronic acid and vinylboronic acid are also used in cross-coupling reactions.

  • Piperazine Derivatives: Piperazine derivatives with different substituents are used in various chemical syntheses.

Uniqueness: Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate stands out due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-10-8-16(9-11-17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAVVXGWEHZLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383734
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470478-90-1
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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